2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Configuration Determination
A study detailed the synthesis of novel derivatives involving similar compounds through Knoevenagel condensation. This process led to the exclusive formation of E-isomers under certain conditions, and the structures of these compounds were elucidated using various spectroscopic methods, demonstrating the compound's versatility in synthesis processes (Al-Omran, Mohareb, & El-Khair, 2011).
Electronic Structure and Spectroscopic Properties
Another research focused on the quantum chemical electronic structure and spectroscopic properties of 2-benzothiazole acetonitrile (BTAN), employing DFT simulations to understand the compound's vibrational frequencies and electronic properties. This study highlights the compound's potential in various chemical analyses and materials science applications (Arjunan, Govindaraja, Jose, & Mohan, 2014).
Application in Chemical Reactions
Nitrile Oxide Cycloaddition Chemistry
Utilizing benzotriazole as a steric auxiliary, a study demonstrated how nitrile oxide cycloaddition chemistry could be enhanced, allowing for the production of several isoxazoles. This highlights the role of structural modifiers in improving reaction outcomes and expanding the utility of nitrile oxides in synthetic chemistry (Savage & Wernert, 2005).
Advanced Materials and Catalysis
Catalysis and Synthesis of Heterocyclic Compounds
Research into In(OTf)3-catalyzed reactions for synthesizing benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives with 2-aminothiophenol and 2-aminophenol showcases the application of specific catalysts in creating valuable heterocyclic compounds. This method offers advantages in yield, selectivity, and reaction time, pointing towards the compound's utility in facilitating complex chemical transformations (Reddy et al., 2012).
Properties
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9(2)12-14-10-5-3-4-6-11(10)15(12)8-7-13/h3-6,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAWHHVYHMVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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